o-Aminoazotoluene

Hepatocarcinogenesis Isomer specificity Tumor induction

o-Aminoazotoluene (CAS 97-56-3) is a restricted aromatic amine quantified at ≤30 mg/kg under REACH Annex XVII. Labs validating LC-MS/HPLC methods for ISO 17234-1 or EN 14362 face sourcing challenges requiring exact CAS-matched certified reference material. • Regulatory specificity: Enumerated in EU REACH Annex XVII entry 43, ISO 17234-1, EN 14362, and GB/T 17592-2011 protocols; non-substitutable by positional isomers. • Analytical performance: High-purity CRM enables precise instrument calibration and method validation in ISO 17025-accredited labs. • Batch consistency: Documented purity ensures reproducible CYP1A induction and hepatocarcinogenicity data.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 97-56-3
Cat. No. B045844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Aminoazotoluene
CAS97-56-3
Synonymso-Aminoazotoluene;  2-Aminoazotoluene;  2-Methyl-4-[2-(2-methylphenyl)diazenyl]-benzenamine;  2-Methyl-4-[(2-methylphenyl)azo]-benzenamine;  Solvent Yellow 3;  4-o-Tolylazo-o-toluidine,;  2,3’-Dimethyl-4’-aminoazobenzene;  2-Methyl-4-[(2-methylphenyl)diazen
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C
InChIInChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
InChIKeyPFRYFZZSECNQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALCOHOL, ETHER, CHLOROFORM
SOL IN OILS & FATS
SOL IN ACETONE, CELLOSOLVE & TOLUENE
Water solubility= 7.64 mg/l at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





o-Aminoazotoluene: Properties & Procurement


o-Aminoazotoluene (CAS 97-56-3), also known as 4-o-tolylazo-o-toluidine, Solvent Yellow 3, or Fast Garnet GBC base, is a synthetic primary amino azo dye [1]. It belongs to the aminoazotoluene isomer family and is characterized by the azo group (-N=N-) linking two methyl-substituted aromatic rings with an exocyclic amino group [2]. The compound is classified as an IARC Group 2B carcinogen (possibly carcinogenic to humans) and is listed on the ECHA SVHC Candidate List under REACH Annex XVII [3]. Its physicochemical profile includes a melting point of 101-102°C, estimated logP of approximately 4.88, and solubility limited to organic solvents such as ethanol, chloroform, and ether with negligible aqueous solubility [4][5].

Class Synthetic primary amino azo dye
Regulatory listing REACH Annex XVII / SVHC Candidate List
Research use Carcinogenicity studies, CYP induction, analytical reference standard

Why o-Aminoazotoluene Cannot Be Substituted


Substitution of o-aminoazotoluene with its positional isomers or structurally related aminoazo compounds is scientifically invalid due to profound differences in biological activity, regulatory status, and analytical detectability. The six isomeric aminoazotoluenes exhibit markedly different carcinogenic potencies, with only o:o′ and o:p′ isomers inducing liver tumors in both rats and mice, while others show minimal or species-restricted activity [1]. Furthermore, o-aminoazotoluene demonstrates superior DNA repair-inducing activity compared to its azo reduction products and exhibits potent CYP1A induction capability not shared by structurally analogous compounds [2][3]. From a procurement standpoint, o-aminoazotoluene is specifically enumerated in global regulatory frameworks including EU REACH Annex XVII, ISO 17234-1 testing protocols, and China's GB/T 17592-2011, meaning that analytical reference standards and certified materials must exactly match this CAS registry [4].

Positional isomer replacement may shift carcinogenicity profile; only o:o′ and o:p′ isomers induce liver tumors in rodents, others show minimal activity.
Azo reduction products (o-toluidine, 2,5-diaminotoluene) exhibit much lower DNA repair-inducing activity; parent intact dye is required for genotoxicity endpoints.
Structural analogs such as 4-aminoazobenzene lack CYP1A induction capability, altering metabolic activation pathway interpretation.

o-Aminoazotoluene Comparative Evidence


Hepatocarcinogenicity vs. p-Isomer

o-Aminoazotoluene (o:o′ isomer) induces hepatocellular tumors in both rats and mice, whereas its positional isomer p-aminoazotoluene exhibits no detectable carcinogenic activity under identical experimental conditions [1]. Among six aminoazotoluene isomers tested, only o:o′ and o:p′ configurations produced liver tumors in rats, with the o:o′ isomer demonstrating consistent activity across both rodent species [2].

Hepatocarcinogenicity vs. p-isomer
Head-to-head
Positive hepatocarcinogenesis in rats and mice; p-aminoazotoluene: no carcinogenic activity detected under identical conditions.
Isomer-specific carcinogenic profile precludes direct substitution.
Chronic dietary administration; six isomeric aminoazotoluenes compared.
Hepatocarcinogenesis Isomer specificity Tumor induction

DNA Repair Activity vs. Reduction Products

o-Aminoazotoluene demonstrates markedly higher DNA repair-inducing activity compared to its azo reduction cleavage products in rat and hamster hepatocyte primary culture assays [1]. The parent dye was identified as the most potent among seven azo dyes tested, with its activity greatly exceeding that of o-toluidine and 2,5-diaminotoluene, the products that would result from reductive cleavage of the azo bond [1].

DNA repair vs. reduction products
Head-to-head
Ranked highest DNA repair-inducing activity among 7 azo dyes; activity greatly exceeding that of o-toluidine and 2,5-diaminotoluene.
Intact azo structure required for maximal genotoxic response; reduction products do not replicate potency.
Rat and hamster hepatocyte primary culture/DNA-repair assays.
Genotoxicity DNA repair Hepatocyte assay

CYP1A Induction vs. Structural Analogs

In the presence of the Aroclor 1254-activation system, o-aminoazotoluene and 3-methoxy-4-aminoazobenzene were potent inducers of CYP1A activities and apoprotein levels, whereas the remaining four tested compounds (4-aminoazobenzene, 4-diethylaminoazobenzene, and two others) displayed either very weak or no induction capability [1]. The same study demonstrated that o-aminoazotoluene and 3-methoxy-4-aminoazobenzene were potent mutagens in the Ames test, while 4-aminoazobenzene and 4-diethylaminoazobenzene failed to elicit a positive mutagenic response [1].

CYP1A induction vs. analogs
Head-to-head
Potent CYP1A inducer and positive mutagen in Ames test; 4-aminoazobenzene and 4-diethylaminoazobenzene: very weak/no induction and negative mutagenic response.
CYP1A induction pathway differentiates tool compound; metabolic activation context non-transferable to non-inducing analogs.
Aroclor 1254-induced rat liver S9; S. typhimurium TA98.
CYP1A induction Metabolic activation Mutagenicity

Carcinogenicity vs. 3′-Methyl-DAB

In suckling mouse studies, 3′-methyl-4-dimethylaminoazobenzene (3′-Me-DAB) produced approximately 3 times more neoplastic lesions in the liver than an equimolar dose of ortho-aminoazotoluene (OAT) [1]. In a separate comparative study using diethylnitrosamine (DENA) as a reference point, DENA initiated 4–6 times more neoplastic lesions in suckling mouse liver than OAT [2]. Both compounds exhibit species-specific effects: 3′-Me-DAB is a rat-specific hepatocarcinogen, whereas OAT demonstrates activity in both rats and mice but with quantitatively distinct potency [3].

Carcinogenicity vs. 3′-Me-DAB
Head-to-head
3′-Me-DAB induced ~3× more liver neoplastic lesions than equimolar OAT in suckling mice; DENA induced 4–6× more.
Potency ranking differs across hepatocarcinogens; quantitative lesion induction is model-dependent.
Suckling mouse model; equimolar dosing.
Species specificity Comparative carcinogenesis Suckling mouse model

Regulatory Test Method Specification

o-Aminoazotoluene is specifically enumerated as one of the restricted aromatic amines in multiple international testing standards. Under EU REACH Annex XVII, azo dyes that can release o-aminoazotoluene upon reductive cleavage are restricted to ≤30 mg/kg in textile and leather articles intended to come into direct and prolonged contact with human skin [1]. ISO 17234-1:2020 specifically lists o-aminoazotoluene among the aromatic amines to be quantified in leather testing [2]. China's GB/T 17592-2011 includes o-aminoazotoluene in its 26-analyte azo dye standard mixture for textile testing [3]. In contrast, non-carcinogenic aminoazotoluene isomers are not individually enumerated in these regulatory frameworks [4].

Regulatory test method specification
Class-level
Specifically enumerated in REACH Annex XVII, ISO 17234-1, GB/T 17592-2011; non-carcinogenic isomers not individually listed.
Exact CAS 97-56-3 required for regulatory compliance testing; isomer substitution invalidates analytical results.
Restriction limit: ≤30 mg/kg for articles under EU REACH.
Regulatory compliance Analytical standard Azo dye testing

Certified Reference Standard Utility

o-Aminoazotoluene analytical standard (CAS 97-56-3) is commercially available with certified purity suitable for HPLC and GC applications, enabling its use as a quantitative reference standard for the determination of this specific aromatic amine in complex matrices . The compound has been validated as a reference standard for LC-MS quantification in dyes, cosmetics, inks, and finger paints, as well as for HPLC determination of aromatic amines released from azo colorants in toys . The analytical standard grade material features a certified melting point of 101-102°C (lit.) and is supplied with lot-specific Certificate of Analysis .

Certified reference standard utility
Data to verify
Certified analytical standard available; purity suitable for HPLC/GC; lot-specific Certificate of Analysis; reported melting point 101-102°C.
Certified reference material supports ISO 17025 method validation; technical grade cannot substitute.
Source review; supplier specification. Verify lot-specific CoA.
Analytical chemistry Reference standard LC-MS quantification

o-Aminoazotoluene Procurement Scenarios


Textile & Leather Compliance Testing

Procure o-aminoazotoluene analytical standard when establishing or validating LC-MS or HPLC methods for REACH Annex XVII compliance testing. The compound is one of 22 restricted aromatic amines requiring quantification at the ≤30 mg/kg threshold in articles intended for prolonged skin contact [5]. Certified reference material of exact CAS 97-56-3 is required for instrument calibration, method validation, and quality control in ISO 17025-accredited laboratories performing ISO 17234-1 (leather) or EN 14362 (textile) testing .

Carcinogenesis Studies with Isomer Controls

o-Aminoazotoluene serves as a hepatocarcinogenic reference compound in rodent studies, with its non-carcinogenic positional isomer p-aminoazotoluene available as a negative control [5]. This isomer pair enables mechanistic investigations into the structural determinants of azo dye carcinogenicity. Researchers should procure both compounds from the same supplier with documented purity specifications to ensure valid comparator data .

CYP1A Induction & Metabolic Activation Research

As a potent CYP1A inducer distinct from structurally similar aminoazo compounds like 4-aminoazobenzene (weak/no induction), o-aminoazotoluene is a valuable tool compound for studying AhR-mediated enzyme induction pathways [5]. Procurement should specify high-purity material suitable for in vitro enzyme induction assays with documented batch-to-batch consistency to ensure reproducible results across experiments .

Azo Dye Metabolite Profiling Reference

For studies investigating the metabolic fate of azo dyes, o-aminoazotoluene serves as a parent compound reference to differentiate biological effects of the intact dye from those of its reductive cleavage products (o-toluidine and 2,5-diaminotoluene) [5]. Analytical standard grade material enables accurate quantification of the parent compound in biological matrices using validated LC-MS methods .

Application
Selection Property
Validation Focus
Textile & Leather Compliance Testing
Regulatory-enumerated analytical standard
ISO 17234-1 / EN 14362 method calibration at ≤30 mg/kg threshold
Carcinogenesis Studies with Isomer Controls
Isomer-specific hepatocarcinogenic activity
o:o′ vs. p-isomer tumor induction comparison in rodent models
CYP1A Induction & Metabolic Activation Research
CYP1A induction capability vs. structural analogs
AhR-mediated enzyme induction pathway assays
Azo Dye Metabolite Profiling
Intact dye vs. reductive cleavage product differentiation
LC-MS quantification of parent compound in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Aminoazotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.